molecular formula C6H3BrO3S B031748 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid CAS No. 22098-18-6

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid

Cat. No. B031748
CAS RN: 22098-18-6
M. Wt: 235.06 g/mol
InChI Key: YLMOPFHUYOWWOX-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is a chemical compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Molecular Structure Analysis

The molecular structure of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is planar with an r.m.s. deviation from planarity of 0.071 Å for all non-hydrogen atoms . Intermolecular Type I centrosymmetric Br Br halogen interactions are present at a distance of 3.582 (1) Å and with a C—Br Br angle of 140.7 (1) .


Chemical Reactions Analysis

Thiophene-based analogs, including 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid, have been used in various chemical reactions. For example, they have been involved in Suzuki coupling reactions for the synthesis of benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids .


Physical And Chemical Properties Analysis

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is a solid substance with a molecular weight of 221.07 . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . Its density is 1.515±0.06 g/cm3 .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid: is a valuable precursor in the Suzuki–Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are foundational in organic synthesis. The bromine atom in the compound acts as a good leaving group, facilitating the coupling with organoboron reagents under palladium catalysis .

Synthesis of Thiophene Derivatives

Thiophene derivatives are significant in medicinal chemistry due to their biological activity. The compound can undergo various heterocyclization reactions to form thiophene derivatives, which have applications ranging from anticancer to anti-inflammatory properties .

Organic Semiconductors

The bromothiophene moiety is integral in the development of organic semiconductors. These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .

Corrosion Inhibitors

In industrial chemistry, thiophene compounds serve as corrosion inhibitors. The specific structure of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid could be tailored to enhance its efficacy in protecting metals from corrosion, which is crucial in extending the life of machinery and structures .

Pharmaceutical Applications

The structural framework of thiophene is found in many pharmaceuticals. By modifying 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid , researchers can develop new drugs with improved efficacy and reduced side effects. Its derivatives can act as voltage-gated sodium channel blockers and have anesthetic properties .

Material Science

In material science, the compound’s derivatives can be used to create advanced materials with unique properties, such as increased thermal stability or enhanced electrical conductivity. This has implications for developing new materials for various high-tech applications .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMOPFHUYOWWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(5-Bromothiophen-2-yl)-oxo-acetic acid ethyl ester (45.6 g, 173 mmol) was dissolved in a mixture of 100 ml THF, 100 ml methanol, and 300 ml water, then treated with 10 N NaOH (26 ml, 260 mmol) at room temperature for 20 hours. Volatile solvents were removed by rotary evaporation. The residue was dissolved in 2 L water and extracted with diethyl ether (250 ml). The aqueous layer was acidified to pH 1 with 6 N HCl, and extracted three times with diethyl ether (3×300 ml). The combined diethyl ether extracts were dried over Na2SO4 and concentrated under vacuum to yield Preparation 1a (38.7 g, 95%). The product was then recrystallized from diethyl ether. m.p. 119-120° C.; MS (M−H)−: 235.1; 1H NMR (300 MHz, CDCl3) δ9.00 (1H, br s), 8.15 (1H, d, J=4.2 Hz), 7.16 (1H, d, J=4.2 Hz). 13C NMR (75 MHz, CDCl3) δ173.80, 159.58, 140.14, 137.17, 132.58, 130.48. IR (KBr) 3326, 3124, 1756, 1634, 1415, 1363, 1308, 1253 cm−1.
Quantity
45.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1a
Quantity
38.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 2-(5-bromothien-2-yl)glyoxalate (45.6 g, 173 mmol) from Step A was dissolved in a mixture of 100 mL THF, 100 mL methanol, and 300 mL water, then treated with 10 N NaOH (26 ml, 260 mmol) at room temperature for 20 hours. Volatile solvents were removed by rotary evaporation. The residue was dissolved in 2 L water and extracted with diethyl ether (250 mL). The aqueous layer was acidified to pH 1 with 6 N HCl, and extracted with diethyl ether (3×300 mL). The combined diethyl ether extracts were dried over Na2SO4 and concentrated in vacuo to yield 2-(5-bromothien-2-yl)glyoxalic acid, Intermediate 1 (38.7 g, 95%). The product was then recrystallized from diethyl ether. m.p. 119-120° C.; MS (M−H) 235.1; 1H NMR (300 MHz, CDCl3) d 9.00 (1H, br s), 8.15 (1H, d, J=4.2 Hz), 7.16 (1H, d, J=4.2 Hz); 13C NMR (75 MHz, CDCl3) d 173.80, 159.58, 140.14, 137.17, 132.58, 130.48; IR (KBr) 3326, 3124, 1756, 1634, 1415, 1363, 1308, 1253cm−1;
Quantity
45.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Yield
95%

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